molecular formula C18H17ClN4O2 B2500872 6-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide CAS No. 924063-59-2

6-chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide

Cat. No.: B2500872
CAS No.: 924063-59-2
M. Wt: 356.81
InChI Key: YRRNDECKRKAYOM-UHFFFAOYSA-N
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Description

6-Chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide is a quinazolinone derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro-substituted pyridine ring, a quinazolinone core, and an isopropyl group, making it a unique molecule with diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core One common approach is the reaction of anthranilic acid with an appropriate chlorinating agent to introduce the chloro group at the desired position

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro group can be oxidized to a carboxylic acid.

  • Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

  • Substitution: The pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 6-Chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxylic acid.

  • Reduction: 6-Chloro-N-[(3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide.

  • Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its antimicrobial properties, particularly against bacteria such as Pseudomonas aeruginosa.

  • Medicine: Its anti-inflammatory and analgesic properties make it a candidate for drug development.

  • Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as PARP-1, which play a role in DNA repair and cell survival. By interfering with these pathways, the compound can induce cell death in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

  • Quinazolinone Derivatives: These compounds share the quinazolinone core but may have different substituents on the core or different functional groups attached.

  • Pyridine Derivatives: Compounds with pyridine rings substituted at various positions.

  • Isopropyl-Substituted Compounds: Other molecules with isopropyl groups attached to different heterocyclic cores.

Uniqueness: 6-Chloro-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-(propan-2-yl)pyridine-3-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11(2)23(18(25)12-7-8-15(19)20-9-12)10-16-21-14-6-4-3-5-13(14)17(24)22-16/h3-9,11H,10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRNDECKRKAYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC2=CC=CC=C2C(=O)N1)C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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